(1-(3-Chlorophenyl)cyclobutyl)methanamine
Overview
Description
(1-(3-Chlorophenyl)cyclobutyl)methanamine: is an organic compound with the molecular formula C11H14ClN It is a cyclobutyl derivative with a chlorophenyl group attached to the cyclobutane ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorophenyl)cyclobutyl)methanamine typically involves the reaction of 3-chlorophenylcyclobutanone with ammonia or an amine source under reducing conditions. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction of the ketone to the corresponding amine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-(3-Chlorophenyl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (1-(3-Chlorophenyl)cyclobutyl)methanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to the final products .
Mechanism of Action
The mechanism of action of (1-(3-Chlorophenyl)cyclobutyl)methanamine is not well-documented. as an amine, it may interact with biological targets such as enzymes or receptors through hydrogen bonding or ionic interactions. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
(1-(4-Chlorophenyl)cyclobutyl)methanamine: Similar structure but with the chlorine atom in the para position on the phenyl ring.
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride: A cyclopropyl derivative with similar functional groups.
Uniqueness: (1-(3-Chlorophenyl)cyclobutyl)methanamine is unique due to the presence of the cyclobutyl ring, which imparts different steric and electronic properties compared to cyclopropyl or other cyclic derivatives. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Biological Activity
(1-(3-Chlorophenyl)cyclobutyl)methanamine, a cyclobutyl derivative with a chlorophenyl group, is an organic compound with the molecular formula CHClN. Its unique structure offers potential applications in organic synthesis and medicinal chemistry, although research into its biological activity remains limited.
- Molecular Weight : 195.69 g/mol
- CAS Number : 115816-34-7
- IUPAC Name : [1-(3-chlorophenyl)cyclobutyl]methanamine
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenylcyclobutanone with ammonia or an amine source under reducing conditions. Common reducing agents include lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) to facilitate the conversion of the ketone to the corresponding amine.
Biological Activity Overview
Research into the biological activity of this compound is still in its early stages, with limited published studies detailing its pharmacological effects. The following sections summarize available findings related to its biological activity.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been thoroughly characterized. Preliminary data suggest that it is a liquid at room temperature, indicating potential for absorption and distribution in biological systems, but specific metabolic pathways and elimination routes remain unknown.
Potential Biological Effects
While comprehensive studies are lacking, some speculative insights can be drawn from related compounds:
- Antitumor Activity : Similar compounds with cyclobutyl structures have shown promise in antitumor activity, particularly in overcoming multidrug resistance in cancer cells. This suggests that this compound may also exhibit such properties, warranting further investigation .
- Neurotransmitter Interaction : Compounds with amine groups often interact with neurotransmitter systems. The methanamine moiety could suggest potential for modulation of neurotransmitter levels, though specific effects are yet to be documented.
Case Studies and Research Findings
Currently, there are no extensive case studies specifically addressing the biological effects of this compound. However, related literature on cyclobutyl derivatives indicates several avenues for exploration:
- Cyclobutyl Derivatives : Studies on similar cyclobutyl compounds have indicated their utility in medicinal chemistry due to their unique steric and electronic properties. These properties can influence their reactivity and interactions within biological systems .
- Comparative Analysis : Research comparing this compound with other chlorophenyl derivatives suggests that variations in substitution patterns can significantly affect biological activity. For instance, compounds like (1-(4-Chlorophenyl)cyclobutyl)methanamine have been studied for their distinct pharmacological profiles.
Future Directions
The biological activity of this compound remains largely unexplored. Future research should focus on:
- In Vitro and In Vivo Studies : Conducting systematic studies to evaluate its pharmacological effects, including cytotoxicity assays and receptor binding studies.
- Mechanistic Studies : Investigating the molecular mechanisms underlying any observed biological activities to elucidate pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Expanding SAR studies to identify key structural features that contribute to its biological effects.
Properties
IUPAC Name |
[1-(3-chlorophenyl)cyclobutyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNBKCHIRNFOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575724 | |
Record name | 1-[1-(3-Chlorophenyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115816-34-7 | |
Record name | 1-[1-(3-Chlorophenyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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